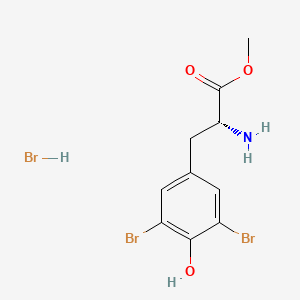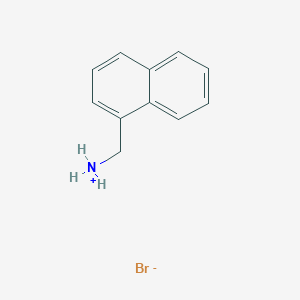
1-Naphthylmethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthylmethylammonium bromide is an organic compound with the chemical formula C₁₁H₁₂BrN. It is typically found as a white to light yellow crystalline solid and is soluble in water and many organic solvents . This compound is used in various organic synthesis reactions, particularly as a nitrogen source and halogenating agent .
Métodos De Preparación
1-Naphthylmethylammonium bromide can be synthesized through a series of organic reactions. One common method involves the reaction of 1-naphthylmethylamine with hydrobromic acid. The reaction is typically carried out in isopropanol at room temperature, where the hydrobromide precipitates immediately . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Naphthylmethylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include strong acids like hydrobromic acid for substitution reactions.
Major Products: The major products depend on the specific reaction but can include various substituted naphthyl compounds.
Aplicaciones Científicas De Investigación
1-Naphthylmethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce naphthyl groups into molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 1-naphthylmethylammonium bromide exerts its effects involves its interaction with various molecular targets. In the context of its use in perovskite solar cells, for example, the compound acts as an organic cation that helps to stabilize the perovskite structure and improve the efficiency of energy transfer . The molecular pathways involved include the formation of stable ionic bonds and the facilitation of charge transport within the material.
Comparación Con Compuestos Similares
1-Naphthylmethylammonium bromide can be compared with other similar compounds such as:
1-Naphthylmethylammonium iodide: Similar in structure but with an iodide ion instead of bromide.
2-Naphthylmethylammonium bromide: Differing in the position of the naphthyl group.
1-Naphthylethylammonium bromide: Similar but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the unique aspects of this compound in specific contexts.
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
naphthalen-1-ylmethylazanium;bromide |
InChI |
InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
Clave InChI |
PCMACBQOVLUODT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C[NH3+].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


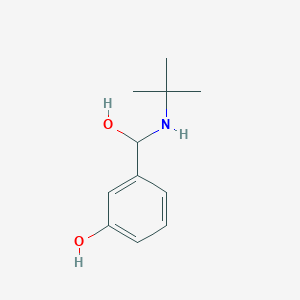

![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)
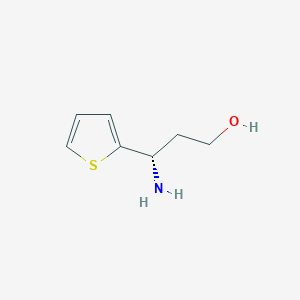

![6-bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061037.png)

![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
![[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)

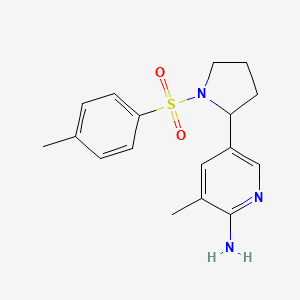
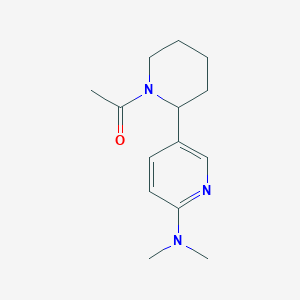
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
